1-Nitro-2-naphthaldehyde

Photochemistry Optical Data Storage Two-Photon Absorption

Prioritize 1-Nitro-2-naphthaldehyde (CAS 101327-84-8) for your optical data storage or analytical derivatization workflows. This 1,2-disubstituted naphthaldehyde uniquely undergoes a UV-induced photochemical rearrangement to generate a reactive nitroso acid—a critical photoacid species for WORM memory and photopatterning that non-nitrated or hydroxy-substituted analogs cannot replicate. For environmental labs, it is the documented derivatization reagent for a validated UHPLC-MS/MS method quantifying alkylhydrazines at 0.01–0.03 µg/L, requiring no additional extraction.

Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
CAS No. 101327-84-8
Cat. No. B010353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-naphthaldehyde
CAS101327-84-8
Molecular FormulaC11H7NO3
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O
InChIInChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H
InChIKeyXQIMHJNMEFIADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-2-naphthaldehyde (CAS 101327-84-8) Procurement Guide: Product Specifications and Core Characteristics


1-Nitro-2-naphthaldehyde (CAS 101327-84-8) is a disubstituted naphthalene derivative bearing a nitro group at the 1-position and an aldehyde group at the 2-position . The compound has a molecular weight of 201.18 g/mol and a reported melting point of 109–110 °C . This ortho-nitroaromatic aldehyde is distinguished by its photochemical behavior: upon UV irradiation, it undergoes a photochemical rearrangement to yield the corresponding nitroso acid [1]. This transformation forms the mechanistic basis for its application in optical storage technologies [1].

1-Nitro-2-naphthaldehyde (CAS 101327-84-8): Why Substitution with Generic Naphthaldehydes Is Scientifically Invalid


Substituting 1-nitro-2-naphthaldehyde with a generic naphthaldehyde analog is not chemically equivalent and may compromise experimental outcomes. The compound's defining feature is the ortho-relationship between the strongly electron-withdrawing nitro group and the aldehyde moiety on the naphthalene scaffold . This 1,2-disubstitution pattern creates a unique photochemical rearrangement pathway—UV-induced conversion to a nitroso acid—that is not observed in non-nitrated naphthaldehydes, hydroxy-substituted analogs, or isomers with different nitro positioning [1][2]. The regiochemistry also governs the electronic environment of the naphthalene core, influencing both the reactivity of the aldehyde group in condensation reactions and the spectroscopic properties relevant to analytical derivatization protocols .

1-Nitro-2-naphthaldehyde (CAS 101327-84-8) Quantitative Differentiation Evidence Guide


1-Nitro-2-naphthaldehyde Unique Photorearrangement to Nitroso Acid for Optical Storage

1-Nitro-2-naphthaldehyde undergoes a unique photochemical rearrangement to the corresponding nitroso acid upon UV irradiation [1]. In contrast, 2-hydroxy-1-naphthaldehyde, a common analog used in fluorescent chemosensors, does not undergo this transformation and instead exhibits typical enol-imine tautomerism without generating a photoacid species [2]. The photogenerated nitroso acid from 1-nitro-2-naphthaldehyde is chemically reactive and can subsequently react with dye precursor molecules to form stable fluorescent dyes [1]. This photochemical behavior is specific to ortho-nitroaromatic aldehydes and is not observed in non-nitrated naphthaldehydes or nitro isomers lacking the ortho-aldehyde configuration [3].

Photochemistry Optical Data Storage Two-Photon Absorption

1-Nitro-2-naphthaldehyde Validated Derivatization Reagent for UHPLC-MS/MS Alkylhydrazine Quantification

1-Nitro-2-naphthaldehyde has been validated as a derivatization reagent in a sensitive UHPLC–MS/MS method for detecting alkylhydrazines in surface water [1]. The optimized protocol uses 0.5 mg of 1-nitro-2-naphthaldehyde at pH 2 with a 30 min reaction time at 40 °C [1]. This method achieved a limit of quantification (LOQ) of 0.01–0.03 μg/L for alkylhydrazines [1]. In contrast, 2-hydroxy-1-naphthaldehyde, while widely used as a fluorescent chemosensor backbone for metal ion detection [2], has not been validated in this specific UHPLC-MS/MS alkylhydrazine derivatization context and operates via a fundamentally different detection mechanism (fluorescence spectroscopy vs. mass spectrometry) [2].

Analytical Chemistry Environmental Monitoring UHPLC-MS/MS Derivatization

1-Nitro-2-naphthaldehyde Purity Specification and Commercial Availability

1-Nitro-2-naphthaldehyde is commercially available with a standard purity specification of ≥97% from multiple reputable vendors . The melting point is consistently reported as 109–110 °C (lit.) across supplier technical datasheets . This level of characterization is comparable to that of 2-hydroxy-1-naphthaldehyde, which is also offered at 98% purity from various suppliers . Both compounds are established building blocks with reliable supply chains; however, the nitro-substituted variant confers distinct photochemical and electronic properties as detailed in other evidence items.

Procurement Quality Control Synthetic Chemistry

1-Nitro-2-naphthaldehyde Ortho-Nitro-Aldehyde Configuration as Photoacid Generator

The ortho-nitro-aldehyde configuration of 1-nitro-2-naphthaldehyde enables its function as a photoacid generator (PAG) in optical memory systems [1]. The patent literature explicitly designates 1-nitro-2-naphthaldehyde as the preferred light-sensitive molecule in two-photon three-dimensional optical memory devices, producing nitroso acid upon selective light exposure that subsequently reacts with dye precursor molecules [1]. This photochemical behavior is distinct from that of 3-nitro-2-naphthaldehyde (CAS 73428-05-4), where the nitro group is positioned at the 3-position rather than the ortho-1-position . The ortho relationship between nitro and aldehyde groups in 1-nitro-2-naphthaldehyde is structurally required for the photochemical rearrangement to the nitroso acid—a transformation that meta- or para-nitro isomers cannot undergo via the same intramolecular pathway [2].

Photoacid Generator Optical Memory Two-Photon Lithography

1-Nitro-2-naphthaldehyde (CAS 101327-84-8) Recommended Application Scenarios Based on Quantitative Evidence


Photoacid Generation and Three-Dimensional Optical Data Storage

1-Nitro-2-naphthaldehyde is the critical photoactive component in two-photon three-dimensional optical storage devices [1]. Upon selective UV or two-photon irradiation, the compound undergoes photochemical rearrangement to generate nitroso acid—a photoacid species that subsequently reacts with dye precursor molecules (such as rhodamine base) to produce stable fluorescent dyes within radiatively-selected voxels [1]. This enables write-once read-many (WORM) optical memory with high signal-to-noise ratio and non-degrading readout [1]. Researchers and engineers developing photopatterning systems, optical data storage media, or photoinitiated materials should prioritize 1-nitro-2-naphthaldehyde over non-nitrated or hydroxy-substituted naphthaldehydes, which lack this photoacid generation capability [2].

UHPLC-MS/MS Derivatization for Environmental Alkylhydrazine Monitoring

Analytical laboratories quantifying alkylhydrazines in surface water can implement a validated UHPLC–MS/MS method using 1-nitro-2-naphthaldehyde as the derivatization reagent [1]. The optimized protocol—0.5 mg reagent at pH 2, 30 min reaction time at 40 °C—achieves limits of quantification between 0.01 and 0.03 μg/L with accuracy ranging from 91.0% to 106.0% and precision (RSD) below 10% [1]. This method requires no additional extraction or purification steps, streamlining workflow [1]. For environmental monitoring programs or contract analytical laboratories seeking a validated, sensitive approach for hydrazine-class analyte detection, 1-nitro-2-naphthaldehyde provides a documented analytical protocol that alternative naphthaldehydes do not offer in this specific context.

Synthesis of Functionalized Heterocyclic Building Blocks

1-Nitro-2-naphthaldehyde serves as a versatile building block for synthesizing functionalized heterocyclic frameworks [1]. The compound's dual functionality—an electrophilic aldehyde group and an electron-withdrawing nitro group on the naphthalene scaffold—enables participation in diverse transformations including Schiff base formation, hydrazone synthesis, and multi-step protocols for constructing azocine-containing tri-/tetracyclic systems [1]. The nitro group can be subsequently reduced to an amino group, providing access to nitrogen-containing heterocycles [2]. Synthetic chemists requiring a naphthaldehyde scaffold with strong electron-withdrawing character for subsequent functionalization should select 1-nitro-2-naphthaldehyde rather than 2-hydroxy-1-naphthaldehyde, which introduces a hydrogen-bond donor and different electronic profile.

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